molecular formula C11H11ClF2N4O B2653561 2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide CAS No. 2411239-64-8

2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide

Cat. No. B2653561
CAS RN: 2411239-64-8
M. Wt: 288.68
InChI Key: VDDXSHYETSVMKF-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-(difluoromethyl)benzoic acid” has a molecular weight of 206.58 and is stored at room temperature .


Synthesis Analysis

A study on the synthesis and fungicidal activity of pyrimidinamine derivatives showed excellent fungicidal activity . The compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The InChI code for “2-chloro-5-(difluoromethyl)benzoic acid” is 1S/C8H5ClF2O2/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13/h1-3,7H, (H,12,13) .


Chemical Reactions Analysis

“2-Chloro-5-(trifluoromethyl)pyridine” may be employed as a model substrate to investigate the regioexhaustive functionalization .

Mechanism of Action

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . They are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

It’s stored at room temperature .

Safety and Hazards

The compound “2-chloro-5-(difluoromethyl)benzoic acid” has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The field of difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S, is a field of research that has benefited from the invention of multiple difluoromethylation reagents . This field has seen recent advances and is expected to continue to grow .

properties

IUPAC Name

2-chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2N4O/c1-5(12)11(19)17-6-3-8-7(4-15-18(8)2)16-9(6)10(13)14/h3-5,10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXSHYETSVMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=NN2C)N=C1C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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